molecular formula C15H16ClFN4O B12226705 2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B12226705
M. Wt: 322.76 g/mol
InChI Key: XYPLYSJWIROOKN-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine ring via a methoxy group The presence of chlorine and fluorine atoms in the pyridine ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common method involves the reaction of 5-chloro-3-fluoropyridine with piperidine under controlled conditions to form the desired intermediate. This intermediate is then reacted with a pyrimidine derivative in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Shares the pyrimidine ring with chlorine and fluorine substituents.

    3-Chloro-5-fluoropyridine: Similar pyridine ring structure with chlorine and fluorine atoms.

Uniqueness

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine is unique due to the combination of its pyrimidine and piperidine rings, along with the methoxy linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16ClFN4O

Molecular Weight

322.76 g/mol

IUPAC Name

2-[[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy]pyrimidine

InChI

InChI=1S/C15H16ClFN4O/c16-12-8-13(17)14(20-9-12)21-6-2-11(3-7-21)10-22-15-18-4-1-5-19-15/h1,4-5,8-9,11H,2-3,6-7,10H2

InChI Key

XYPLYSJWIROOKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C3=C(C=C(C=N3)Cl)F

Origin of Product

United States

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